molecular formula C7H6N2OS B13921421 Thiazolo[5,4-b]pyridine-2-methanol

Thiazolo[5,4-b]pyridine-2-methanol

Cat. No.: B13921421
M. Wt: 166.20 g/mol
InChI Key: JLIGHDPDOHCYIS-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-2-methanol is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both thiazole and pyridine moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridine-2-methanol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acids and phosphorus oxychloride . This reaction proceeds under mild conditions and yields the desired thiazolo[5,4-b]pyridine derivatives in reasonable yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves multi-step processes starting from commercially available substances. These processes are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-b]pyridine-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

Thiazolo[5,4-b]pyridine-2-methanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[5,4-b]pyridine-2-methanol is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds, making it a valuable scaffold for drug development .

Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-6-9-5-2-1-3-8-7(5)11-6/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIGHDPDOHCYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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